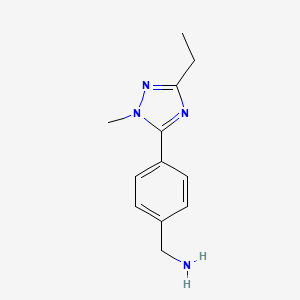
(4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine typically involves the formation of the triazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring, followed by nucleophilic substitution reactions to attach the phenyl and methanamine groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
(4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its reduced forms.
Substitution: The phenyl and methanamine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or methanamine moieties .
科学的研究の応用
Chemistry
In chemistry, (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its triazole ring is known for its biological activity, and modifications to the phenyl and methanamine groups can lead to the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
作用機序
The mechanism of action of (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The phenyl and methanamine groups can further modulate these interactions, enhancing the compound’s efficacy and selectivity .
類似化合物との比較
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- (4-(3-Methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
- (4-(3-Ethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
- (4-(3-Propyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
Uniqueness
What sets (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine apart is its specific substitution pattern on the triazole ring, which can lead to unique biological activities and chemical reactivities. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
[4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H16N4/c1-3-11-14-12(16(2)15-11)10-6-4-9(8-13)5-7-10/h4-7H,3,8,13H2,1-2H3 |
InChIキー |
YMADDPYJVJLLGB-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=N1)C2=CC=C(C=C2)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


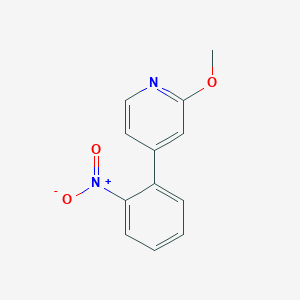
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
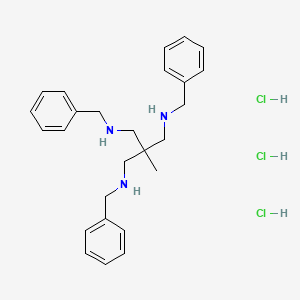
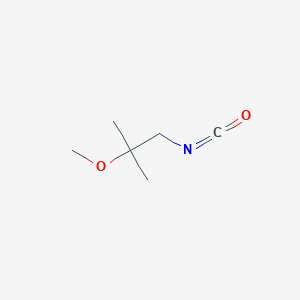
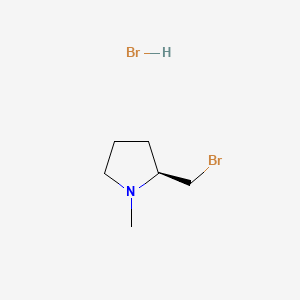
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
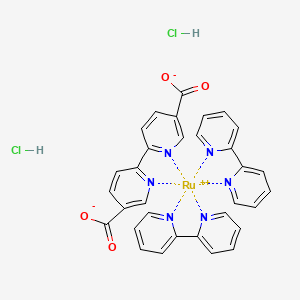
![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
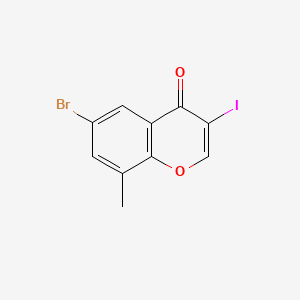
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)

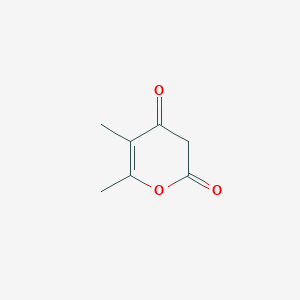
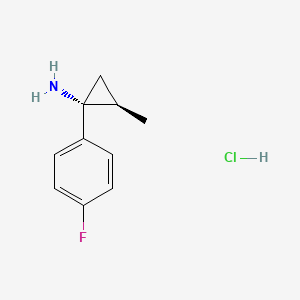
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
